molecular formula C11H10N4O4 B12462037 6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine

6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine

Cat. No.: B12462037
M. Wt: 262.22 g/mol
InChI Key: OKUNNXYJFKLQTD-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a nitro group and an amine group, along with a methoxyphenoxy moiety, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction where a suitable pyrimidine derivative is reacted with 3-methoxyphenol under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Potassium carbonate (K2CO3) in solvents like DMSO.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine is unique due to its combination of a pyrimidine ring with both a nitro and an amine group, along with a methoxyphenoxy moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

6-(3-methoxyphenoxy)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C11H10N4O4/c1-18-7-3-2-4-8(5-7)19-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14)

InChI Key

OKUNNXYJFKLQTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=NC(=C2[N+](=O)[O-])N

solubility

31 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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